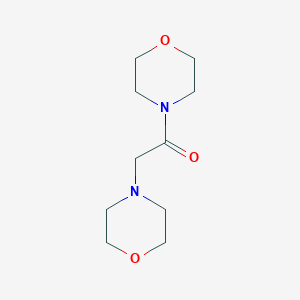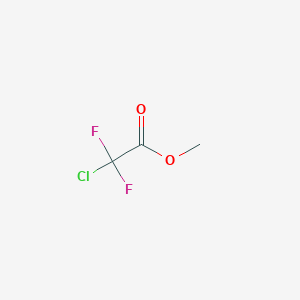
2-Methylnonadecane
Vue d'ensemble
Description
2-Methylnonadecane is an organic compound with the molecular formula C20H42 . It is an isomer of eicosane .
Molecular Structure Analysis
The this compound molecule contains a total of 61 bonds. There are 19 non-H bonds and 16 rotatable bonds .Physical And Chemical Properties Analysis
This compound has a molecular weight of 282.5 g/mol . It has a high partition coefficient (XLogP3-AA) of 10.8, indicating its lipophilic nature . It has no hydrogen bond donor count and no hydrogen bond acceptor count . The compound has 16 rotatable bonds . The exact mass and monoisotopic mass are 282.328651340 g/mol . The topological polar surface area is 0 Ų . The heavy atom count is 20 .Applications De Recherche Scientifique
Sex Pheromone in Insects : 2-Methylnonadecane is identified as a component in sex pheromone gland extracts of the Holomelina lamae, an insect species. It plays a role in the chemical communication and mating behaviors of these insects (Schal, Charlton, & Cardé, 1987).
Lipid Oxidation : Research on the influence of lipid physical state on oxidation rates in octadecane oil-in-water emulsions, which include this compound, demonstrates its relevance in the field of food chemistry and preservation (Okuda, Mcclements, & Decker, 2005).
Milk Analysis : Studies comparing different techniques for milk analysis have utilized this compound as a volatile compound to distinguish between different heat treatments of milk (Contarini & Povolo, 2002).
Antibacterial and Antifungal Properties : The mechanism of bacterial and fungus growth inhibition by compounds like 2-Methyl-1,4-Naphthoquinone, which is structurally related to this compound, demonstrates its potential in the development of antimicrobial agents (Colwell & McCall, 1946).
Thermal Energy Storage : Nano-encapsulation of n-nonadecane, a compound related to this compound, for use in thermal energy storage shows the potential of these types of hydrocarbons in energy applications (Khadiran, Hussein, Zainal, & Rusli, 2015).
Organic Chemistry Applications : A study on 2-Methyltetrahydrofuran, another compound related to this compound, highlights its use as a solvent in organic chemistry, emphasizing the broad applicability of similar compounds (Pace et al., 2012).
Safety and Hazards
Safety data sheets recommend avoiding dust formation and breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Propriétés
IUPAC Name |
2-methylnonadecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H42/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2)3/h20H,4-19H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEEDMQGKBNGPDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H42 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501010027 | |
| Record name | 2-Methylnonadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501010027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1560-86-7, 52845-07-5 | |
| Record name | 2-Methylnonadecane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001560867 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isoeicosane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052845075 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methylnonadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501010027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ISOEICOSANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AR294KAG3T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![3-[2-(1H-indol-3-yl)ethylselanyl]propanoic acid](/img/structure/B75504.png)
